molecular formula C11H9N3O2S B13109691 N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13109691
M. Wt: 247.28 g/mol
InChI Key: DCAPHJZCJGHACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a 3-acetylphenyl group via a carboxamide bridge. The 3-acetylphenyl moiety introduces steric and electronic effects that may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

N-(3-acetylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H9N3O2S/c1-7(15)8-3-2-4-9(5-8)12-11(16)10-6-17-14-13-10/h2-6H,1H3,(H,12,16)

InChI Key

DCAPHJZCJGHACW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthesis of the Hydrazone Intermediate

  • Starting Materials: 3-acetylbenzaldehyde or 3-acetylacetophenone and hydrazine derivatives such as hydrazinecarboxylate or tosylhydrazine.
  • Procedure: The ketone or aldehyde is reacted with hydrazine derivative in an appropriate solvent (e.g., chloroform or methanol) under reflux conditions. Acid catalysts like concentrated hydrochloric acid may be added to facilitate the formation of the hydrazone by removing water formed during the reaction.
  • Isolation: The hydrazone precipitates out or can be extracted and purified by recrystallization.

Cyclization to Form the 1,2,3-Thiadiazole Ring

  • Reagents: The hydrazone intermediate is treated with thionyl chloride (SOCl2) as the thionating and cyclizing agent.
  • Conditions: The reaction is typically carried out at low temperatures (0 °C to room temperature) initially, followed by stirring at ambient temperature overnight to ensure complete cyclization.
  • Mechanism: The thionyl chloride facilitates the formation of a thiadiazoline intermediate, which aromatizes to the 1,2,3-thiadiazole ring via a Pummerer-type rearrangement.
  • Work-up: Excess thionyl chloride is removed under reduced pressure, and the crude product is washed with diethyl ether or chloroform to remove impurities.

Formation of the Carboxamide Functionality

  • Approach: The carboxamide group at the 4-position of the thiadiazole ring is introduced either by direct cyclization of hydrazones derived from carboxamide-substituted precursors or by subsequent acylation of the amino-thiadiazole intermediate.
  • Acylation Procedure: For example, acetylation of the amino group on the thiadiazole ring can be performed using acetic anhydride in the presence of pyridine under reflux conditions, yielding the N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide.
  • Purification: The final product is isolated by filtration and recrystallized from methanol or other suitable solvents to achieve high purity.
Step Reactants Reagents/Conditions Product Yield (%) Notes
1 3-acetylacetophenone + hydrazinecarboxylate Reflux in chloroform with HCl catalyst Hydrazone intermediate 85–90 Water removal by azeotropic distillation
2 Hydrazone intermediate Thionyl chloride, 0 °C to RT, overnight 1,2,3-Thiadiazole derivative 75–80 Aromatization via Pummerer rearrangement
3 1,2,3-Thiadiazole derivative Acetic anhydride, pyridine, reflux 2 h This compound 80–85 Recrystallization from methanol
  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of the acetyl group, thiadiazole ring protons, and carboxamide NH.
  • IR Spectroscopy: Characteristic absorption bands include amide NH stretch (~3300 cm⁻¹), carbonyl stretch (~1680 cm⁻¹), and thiadiazole ring vibrations.
  • Elemental Analysis: Confirms the molecular formula consistent with C12H11N3O2S.
  • Melting Point: Typically sharp melting point indicative of purity, around 275–280 °C depending on substitution pattern.
  • Microwave-Assisted Synthesis: Some recent studies report the use of microwave irradiation to accelerate hydrazone formation and cyclization steps, significantly reducing reaction times and improving yields.
  • Ultrasonic-Assisted Methods: Ultrasound has been employed to enhance mixing and reaction rates in the preparation of thiadiazole derivatives.
  • In Situ Generation of Acid Chlorides: For derivatives requiring acid chloride intermediates, these can be prepared in situ by refluxing the corresponding carboxylic acid with thionyl chloride before coupling with the amino-thiadiazole intermediate.

The preparation of this compound involves a multi-step synthetic route centered on hydrazone formation from 3-acetyl-substituted aromatic ketones, followed by cyclization with thionyl chloride to form the thiadiazole ring, and subsequent acylation to introduce the carboxamide functionality. The process is well-documented in the literature with yields typically ranging from 75% to 90%. Modern adaptations using microwave or ultrasonic assistance can further optimize the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes electrophilic substitution at the C4 and C5 positions. Key reactions include:

Reaction Type Conditions Products Yield
HalogenationCl₂ or Br₂ in acetic acid at 60°C5-halo-1,2,3-thiadiazole derivatives70–85%
SulfonationFuming H₂SO₄, 0–5°C, 2 hSulfonated thiadiazole intermediates65%

The acetylphenyl group directs substitution to the para position relative to the carboxamide group. Nitration studies on similar thiadiazoles show regioselectivity influenced by electron-withdrawing substituents .

Acetyl Group Reactivity

The 3-acetylphenyl moiety participates in:

  • Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes (e.g., with thiosemicarbazide in ethanol/HCl, yielding Schiff base derivatives) .

  • Reduction using NaBH₄/CeCl₃ in THF to produce 3-(1-hydroxyethyl)phenyl analogs.

Carboxamide Modifications

The C4-carboxamide group undergoes:

Reaction Reagents Outcome
Hydrolysis6M HCl, reflux, 8 h1,2,3-thiadiazole-4-carboxylic acid
N-AlkylationR-X/K₂CO₃ in DMF, 80°C, 12 hN-alkyl carboxamide derivatives

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in:

  • 1,3-Dipolar cycloadditions with nitrile oxides to form fused heterocycles (e.g., isoxazolo-thiadiazoles) .

  • Thermal ring-opening at >200°C to generate thioketenes, which dimerize or react with dienophiles .

Metal-Catalyzed Couplings

Palladium-mediated reactions enable functionalization:

Coupling Type Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl modifications

Biological Activation Pathways

In pharmacological contexts:

  • Enzymatic hydrolysis by esterases/amidases releases thiadiazole-4-carboxylic acid, a documented kinase inhibitor.

  • Oxidative metabolism via cytochrome P450 produces hydroxylated acetylphenyl metabolites.

Stability Under Various Conditions

Condition Stability Degradation Products
Aqueous acidic (pH <3)Stable ≤24 h at 25°CHydrolyzed carboxylic acid (≤5%)
Alkaline (pH >10)Rapid decomposition (t₁/₂ = 2 h)Ring-opened thiol derivatives
UV light (254 nm)Photosensitivity observedSulfur extrusion products

Scientific Research Applications

Anticancer Activity

The anticancer properties of thiadiazole derivatives, including N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide, have been extensively studied. Research indicates that compounds with a thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Thiadiazole derivatives often work by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation.
  • Case Studies :
    • A study demonstrated that N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide significantly decreased the viability of human Burkitt lymphoma cells and reduced tumor growth in xenograft models .
    • Another compound from the same family showed decreased proliferation in triple-negative breast cancer cell lines (HCC1806 and MDA-MB-231) and reduced growth of breast cancer xenografts without overt toxicity .

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities. The structural characteristics of these compounds allow them to interact effectively with microbial targets.

  • In vitro Studies : Various studies have shown that thiadiazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
  • Notable Findings :
    • Compounds derived from thiadiazoles have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    • The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may possess anti-inflammatory properties.

  • Biological Evaluation : In animal models, certain thiadiazole derivatives have shown reduced inflammation markers and pain relief comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been explored in the context of neurodegenerative diseases.

  • Anticonvulsant Activity : Some studies suggest that these compounds may exhibit anticonvulsant properties by modulating neurotransmitter systems or ion channels involved in neuronal excitability .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell membranes; inhibits metabolic pathways
Anti-inflammatoryReduces inflammation markers; pain relief
NeuroprotectiveModulates neurotransmitter systems; anticonvulsant

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 3-acetylphenyl group in the target compound contrasts with electron-withdrawing (e.g., nitro in 3a) or aromatic heterocycles (e.g., benzothiazole in 31) in analogs.
  • Synthesis Efficiency : Yields for analogs range widely (3–67%), suggesting that sterically hindered substituents (e.g., thiazolo-pyridine in compound 32, 3% yield) pose synthetic challenges .

Physicochemical Properties

  • Molecular Weight and Drug-Likeness : The target compound’s estimated molecular weight (~263 g/mol) aligns with Lipinski’s rules, similar to analogs like compound 31 (MW 263.21 [M+H⁺]) .
  • Solubility : The acetyl group in the target compound may improve solubility in polar solvents compared to purely aromatic analogs (e.g., compound 38).

Biological Activity

N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiadiazole ring which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 3-acetylphenyl isothiocyanate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base like triethylamine under reflux conditions. This method allows for the efficient production of the compound with high purity through recrystallization techniques.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it exhibits substantial activity against both bacterial and fungal strains. For instance, derivatives of thiadiazoles have shown promising results in inhibiting growth in Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

This compound has demonstrated notable anticancer properties. In vitro studies have evaluated its efficacy against several cancer cell lines including HepG2 (liver), MCF-7 (breast), HCT-116 (colon), and PC3 (prostate). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
HepG215.5Induction of apoptosis
MCF-712.8Cell cycle arrest at G2/M phase
HCT-11610.0Inhibition of CDK1
PC39.5Apoptosis via p53 pathway

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been suggested that it interacts with cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
  • Apoptosis Induction : Through various pathways, including the activation of p53 and caspases, the compound promotes apoptosis in cancer cells. This is supported by flow cytometry assays showing increased early apoptosis rates .

Study on Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability across all tested lines with IC50 values ranging from 9.5 to 15.5 μM. The study highlighted that the mechanism involved both necrosis and apoptosis pathways .

Research on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiadiazole derivatives similar to this compound. It was found that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents .

Q & A

Basic: What are the recommended methods for synthesizing N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide and confirming its structural integrity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with thiadiazole precursors. For example, cyclization reactions using iodine and triethylamine in acetonitrile or DMF can yield the thiadiazole core . Post-synthesis, structural confirmation requires 1H/13C NMR to verify substituent positions and backbone integrity, IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹), and mass spectrometry for molecular weight validation. Purity assessment via HPLC (≥95%) is critical to exclude unreacted intermediates or side products .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation (H315/H319) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, which may induce respiratory irritation (H335) .
  • Storage: Store in a cool, dry environment in sealed glass vials to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .
  • Spill Management: Collect spills using non-sparking tools and dispose via hazardous waste protocols .

Advanced: How can researchers address low aqueous solubility during in vitro bioactivity assays?

Methodological Answer:
Low solubility (LogSw = -3.86 in ) can be mitigated by:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, amine) to the acetylphenyl moiety to improve solubility while monitoring logP/logD changes (target logP <3.9) .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What strategies are effective in designing derivatives to improve target selectivity while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents on the thiadiazole ring (e.g., halogenation at position 5) or the acetylphenyl group to assess impact on enzyme binding (e.g., kinase inhibition) .
  • Computational Docking: Use tools like AutoDock Vina to predict binding affinities to target vs. off-target proteins (e.g., CYP450 isoforms) .
  • Pharmacophore Filtering: Prioritize derivatives with reduced rotatable bond counts (<6) and optimal polar surface area (~60–70 Ų) to enhance specificity .

Basic: What analytical techniques are essential for assessing the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify purity. A single peak with retention time matching the reference standard indicates ≥95% purity .
  • Elemental Analysis (EA): Compare experimental C/H/N/S percentages to theoretical values (e.g., C13H11N5OS3 requires C 44.69%, H 3.17%) .
  • Melting Point: A sharp range (±2°C) confirms crystallinity and absence of impurities .

Advanced: How can conflicting bioactivity data between different studies be systematically analyzed?

Methodological Answer:

  • Assay Validation: Cross-check cell line viability (e.g., HEK293 vs. HeLa) and incubation times, as metabolic activity varies .
  • Control Experiments: Include positive/negative controls (e.g., known inhibitors) to normalize inter-lab variability .
  • Dose-Response Curves: Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm EC50/IC50 consistency .
  • Meta-Analysis: Compare physicochemical parameters (e.g., logD, solubility) across studies to identify confounding factors .

Advanced: What computational approaches predict the compound's interaction with target enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories to assess interactions (e.g., hydrogen bonds with catalytic residues) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic effects of substituents on binding energy (e.g., acetyl group’s electron-withdrawing effect) .
  • ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) early in derivative design .

Advanced: How can reaction byproducts be identified and minimized during scale-up synthesis?

Methodological Answer:

  • LC-MS Monitoring: Track intermediates and byproducts in real-time during cyclization steps (e.g., iodine-mediated reactions may generate sulfur byproducts) .
  • Optimized Stoichiometry: Adjust molar ratios of reagents (e.g., triethylamine) to suppress side reactions like over-iodination .
  • Temperature Control: Maintain reflux conditions within narrow ranges (±2°C) to prevent thermal degradation .

Basic: What are the key physicochemical properties influencing this compound's bioactivity?

Methodological Answer:

  • logP/logD: Values >3.9 ( ) suggest high lipophilicity, favoring membrane permeability but risking off-target binding.
  • Polar Surface Area (PSA): ~67.6 Ų ( ) indicates moderate permeability, suitable for intracellular targets.
  • Hydrogen Bond Donors/Acceptors: 1 donor and 7 acceptors ( ) influence solubility and protein interactions .

Advanced: How can stability under physiological conditions be evaluated for in vivo studies?

Methodological Answer:

  • Plasma Stability Assays: Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
  • pH-Dependent Stability: Test solubility and integrity in buffers (pH 2–8) to simulate gastrointestinal and systemic conditions .
  • Light/Temperature Stress Testing: Expose to 40°C/75% RH or UV light for 48 hrs to assess photolytic/thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.